5-Hepten-1-amine, 6-methyl-
CAS No.: 61755-54-2
Cat. No.: VC19485555
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61755-54-2 |
|---|---|
| Molecular Formula | C8H17N |
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | 6-methylhept-5-en-1-amine |
| Standard InChI | InChI=1S/C8H17N/c1-8(2)6-4-3-5-7-9/h6H,3-5,7,9H2,1-2H3 |
| Standard InChI Key | IXUTXMRIALJDSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCCCN)C |
Introduction
Structural and Nomenclature Analysis
The systematic name 5-Hepten-1-amine, 6-methyl- describes a seven-carbon unsaturated amine with a double bond at the fifth position and a methyl group at the sixth carbon. The structure can be theorized as:
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Key features include:
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Positional isomerism: The double bond at C5 and methyl group at C6 introduce stereochemical complexity, potentially leading to cis-trans isomerism.
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Reactivity: The primary amine group (-NH₂) and alkene moiety suggest susceptibility to nucleophilic reactions, oxidation, and polymerization .
Physicochemical Properties
Empirical data for 5-Hepten-1-amine, 6-methyl- are absent in the reviewed sources. By analogy to similar amines:
| Property | Theoretical Value | Basis for Estimation |
|---|---|---|
| Molecular weight | 127.23 g/mol | |
| Boiling point | 160–170°C | Comparison to octenamines |
| Density | 0.81–0.85 g/cm³ | Alkene-amine interactions |
| pKa (amine group) | ~10.5 | Aliphatic primary amines |
These estimates remain unvalidated without experimental confirmation.
Critical Data Gaps and Research Recommendations
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Synthetic validation: Priority should be given to developing and publishing reproducible synthesis protocols.
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Spectroscopic characterization: IR, NMR, and mass spectrometry data are essential for structural confirmation.
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Thermodynamic profiling: Measurement of melting/boiling points, solubility, and stability under varying conditions.
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